molecular formula C12H24ClNO4 B1147545 Isovaleryl L-Carnitine-d9 Chloride CAS No. 1334532-23-8

Isovaleryl L-Carnitine-d9 Chloride

Cat. No.: B1147545
CAS No.: 1334532-23-8
M. Wt: 290.83 g/mol
InChI Key: HWDFIOSIRGUUSM-UGYZPRMBSA-N
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Description

Isovaleryl L-Carnitine-d9 Chloride is labelled Isovaleryl L-Carnitine Chloride which is used to prepare carnitine benzyl esters as neuroprotectant prodrugs.

Scientific Research Applications

Inhibitory Action on Proteolysis

Isovaleryl-l-carnitine inhibits proteolysis induced by amino acid deprivation in the perfused rat liver. This inhibition is comparable to that of 1-leucine, with the maximum inhibition occurring at concentrations above 0.8 mM. The possible mechanism of this proteolysis inhibition is discussed in the research by Miotto, Venerando, and Siliprandi (1989) (Miotto et al., 1989).

Therapy in Isovaleric Acidemia

Isovaleryl-l-carnitine plays a role in the treatment of isovaleric acidemia, a genetic disorder. Administration of L-carnitine results in the removal of isovaleryl-coenzyme A in the form of isovalerylcarnitine, as effective as glycine in the form of isovalerylglycine. This was explored in studies by Roe et al. (1984) (Roe et al., 1984).

Enhancement of Human Osteoblast Proliferation and Differentiation

Carnitine derivatives like isovaleryl L-carnitine fumarate have been shown to positively affect human osteoblast proliferation and differentiation. Isovaleryl L-carnitine fumarate was found to be more efficient than L-carnitine at lower concentrations in enhancing cell proliferation, collagen type I expression, and the formation of mineralized nodules. This finding is from the research by Colucci et al. (2005) (Colucci et al., 2005).

Delay of Apoptotic Cell Death in Hepatocytic Cells

Isovaleryl L-carnitine, along with some of its analogs, has been found to delay the onset of apoptotic cell death in murine hepatocytic cells. The study by Revoltella et al. (1994) showed that L-carnitine and its analogs, including isovaleryl L-carnitine, acted synergistically with hepatocyte growth factor to maintain cell life and growth (Revoltella et al., 1994).

Newborn Screening in Isovaleric Acidemia

Isovaleric L-carnitine is used as a marker metabolite in newborn screening for isovaleric acidemia (IVA). Elevated levels of isovaleryl (C5)-carnitine in blood spots detected by tandem mass spectrometry help in the early diagnosis of IVA. Schlune et al. (2018) discussed the broader knowledge of IVA variability gained through newborn screening (Schlune et al., 2018).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Isovaleryl L-Carnitine-d9 Chloride plays a crucial role in biochemical reactions, particularly in the metabolism of branched-chain amino acids like leucine. It interacts with several enzymes, including isovaleryl-CoA dehydrogenase, which catalyzes the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA. This interaction is essential for the proper breakdown and utilization of leucine. Additionally, this compound can form conjugates with glycine, producing isovalerylglycine, which is excreted from the body .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It has been shown to enhance the proliferation and differentiation of human osteoblast cells, contributing to bone formation and health . Furthermore, it influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of enzymes involved in fatty acid oxidation and amino acid metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes and biomolecules. It binds to isovaleryl-CoA dehydrogenase, facilitating the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA. This binding interaction is crucial for the proper functioning of the leucine catabolic pathway. Additionally, this compound can inhibit amino acid deprivation-induced proteolysis and autophagy in isolated perfused rat liver .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its degradation can occur under certain conditions. Long-term studies have shown that this compound can maintain its activity and function over extended periods, with minimal degradation . The stability and efficacy of the compound may vary depending on storage conditions and experimental setups.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance metabolic functions and improve overall health. At higher doses, it can lead to toxic effects and adverse reactions. Studies have indicated that the optimal dosage range for this compound is crucial for achieving the desired therapeutic effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to the catabolism of branched-chain amino acids like leucine. It interacts with enzymes such as isovaleryl-CoA dehydrogenase and glycine-N-acylase, facilitating the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA and the formation of isovalerylglycine, respectively . These interactions are essential for maintaining metabolic flux and regulating metabolite levels in the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via carnitine transporters and distributed to various cellular compartments. The localization and accumulation of this compound can influence its activity and function, affecting metabolic processes and cellular health .

Subcellular Localization

This compound is localized in specific subcellular compartments, including the mitochondria, where it plays a role in fatty acid oxidation and energy production. The compound’s activity and function can be influenced by its subcellular localization, with targeting signals and post-translational modifications directing it to specific organelles . This localization is crucial for its involvement in metabolic pathways and cellular processes.

Properties

{ "Design of the Synthesis Pathway": "Isovaleryl L-Carnitine-d9 Chloride can be synthesized by the reaction of Isovaleryl chloride with L-Carnitine-d9 in the presence of a base, followed by quaternization with a chloride salt.", "Starting Materials": [ "Isovaleryl chloride", "L-Carnitine-d9", "Base (e.g. Triethylamine)", "Chloride salt (e.g. Hydrochloric acid)" ], "Reaction": [ "Step 1: Isovaleryl chloride is added dropwise to a solution of L-Carnitine-d9 and base in a suitable solvent.", "Step 2: The reaction mixture is stirred at room temperature for a suitable period of time.", "Step 3: The resulting mixture is then quenched with a chloride salt to form Isovaleryl L-Carnitine-d9 Chloride.", "Step 4: The product is isolated by filtration or evaporation and purified by recrystallization or chromatography." ] }

CAS No.

1334532-23-8

Molecular Formula

C12H24ClNO4

Molecular Weight

290.83 g/mol

IUPAC Name

[(2R)-3-carboxy-2-(3-methylbutanoyloxy)propyl]-tris(trideuteriomethyl)azanium;chloride

InChI

InChI=1S/C12H23NO4.ClH/c1-9(2)6-12(16)17-10(7-11(14)15)8-13(3,4)5;/h9-10H,6-8H2,1-5H3;1H/t10-;/m1./s1/i3D3,4D3,5D3;

InChI Key

HWDFIOSIRGUUSM-UGYZPRMBSA-N

Isomeric SMILES

[2H]C([2H])([2H])[N+](C[C@@H](CC(=O)O)OC(=O)CC(C)C)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-]

Canonical SMILES

CC(C)CC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]

Synonyms

(2R)-3-Carboxy-N,N,N-trimethyl-2-(3-methyl-1-oxobutoxy)-1-propanaminium-d9 Chloride;  (R)-3-Carboxy-N,N,N-trimethyl-2-(3-methyl-1-oxobutoxy)-1-propanaminium-d9 Chloride;  ST 551

Origin of Product

United States

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